molecular formula C9H14 B14239215 7-Methylcycloocta-1,4-diene CAS No. 444928-39-6

7-Methylcycloocta-1,4-diene

Cat. No.: B14239215
CAS No.: 444928-39-6
M. Wt: 122.21 g/mol
InChI Key: QLPBKNVTSAQQDB-UHFFFAOYSA-N
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Description

7-Methylcycloocta-1,4-diene: is an organic compound that belongs to the class of cyclic dienes. It is characterized by a cyclooctane ring with two double bonds at positions 1 and 4, and a methyl group attached at position 7. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylcycloocta-1,4-diene can be achieved through several methods. One common approach involves the dehydrohalogenation of suitable precursors. For example, starting from 7-methylcyclooctanol, dehydration can be carried out using strong acids like sulfuric acid to yield the desired diene. Another method involves the dehydrohalogenation of 7-methylcyclooctyl halides using strong bases such as potassium tert-butoxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes. Catalysts such as palladium or nickel complexes can be employed to facilitate the dehydrogenation of cyclooctane derivatives under controlled conditions. These methods offer higher yields and selectivity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Methylcycloocta-1,4-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxygenated derivatives.

    Reduction: Hydrogenation of the double bonds using catalysts like palladium on carbon can yield the corresponding saturated cyclooctane derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of diols or ketones.

    Reduction: Formation of 7-methylcyclooctane.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: 7-Methylcycloocta-1,4-diene is used as a building block in organic synthesis. Its unique structure allows for the formation of complex molecules through reactions like the Diels-Alder reaction, where it acts as a diene.

Biology and Medicine: While specific biological applications of this compound are limited, its derivatives may be explored for potential pharmacological activities. The compound’s reactivity can be harnessed to synthesize biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to undergo polymerization reactions makes it valuable in the manufacture of specialty plastics and resins.

Mechanism of Action

The mechanism of action of 7-Methylcycloocta-1,4-diene in chemical reactions involves its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction. In this reaction, the compound acts as a diene, reacting with a dienophile to form a six-membered ring. The presence of the methyl group at position 7 can influence the reactivity and selectivity of the reaction, making it a unique substrate for various transformations.

Comparison with Similar Compounds

    1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.

    Isoprene: Another conjugated diene used in the manufacture of natural rubber and other polymers.

    Cycloocta-1,5-diene: A cyclic diene with similar reactivity but different substitution pattern.

Uniqueness: 7-Methylcycloocta-1,4-diene is unique due to the presence of the methyl group, which can influence its chemical behavior and reactivity. This structural feature distinguishes it from other cyclic dienes and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

444928-39-6

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

7-methylcycloocta-1,4-diene

InChI

InChI=1S/C9H14/c1-9-7-5-3-2-4-6-8-9/h3-6,9H,2,7-8H2,1H3

InChI Key

QLPBKNVTSAQQDB-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CCC=CC1

Origin of Product

United States

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